FAAH Inhibitory Potency: Class-Level Superiority of the 1-Oxa-8-azaspiro[4.5]decane Scaffold
The 1-oxa-8-azaspiro[4.5]decane scaffold, which forms the core of this product, is a key pharmacophore for potent FAAH inhibition. In a direct comparison of multiple spirocyclic cores, compounds built on this framework achieved superior FAAH inactivation rates with k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹, clearly distinguishing it from other spirocyclic systems [1]. In contrast, the closely related 7-azaspiro[3.5]nonane scaffold, while also a lead, and other cores in the study exhibited lower potency, underscoring the critical importance of the 1-oxa-8-azaspiro[4.5]decane ring size and heteroatom placement [1].
| Evidence Dimension | FAAH enzyme inactivation efficiency (k(inact)/K(i)) |
|---|---|
| Target Compound Data | Scaffold-derived inhibitors show k(inact)/K(i) > 1500 M⁻¹s⁻¹ |
| Comparator Or Baseline | Multiple other spirocyclic scaffolds (specific data not available for all comparators) |
| Quantified Difference | Qualified as 'superior potency' and 'clearly distinguished' by the study authors [1] |
| Conditions | In vitro enzymatic assay |
Why This Matters
This scaffold-level differentiation is crucial for procurement, as selecting a building block based on the 1-oxa-8-azaspiro[4.5]decane core maximizes the probability of developing potent FAAH inhibitors, a high-value target in pain and inflammation.
- [1] Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-6544. View Source
